Sodium acetate-d3
Overview
Description
Sodium hydrogen di(2H3)acetate: is a deuterated form of sodium acetate, where the hydrogen atoms in the acetate group are replaced with deuterium (2H or D). This compound is often used in scientific research due to its unique properties, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
Target of Action
Sodium acetate-d3, also known as Sodium hydrogen di(2H3)acetate, is a deuterated compound that is primarily used in NMR and MS-based experiments Sodium acetate, its non-deuterated counterpart, is known to interact with various enzymes and receptors in the body, including g-protein-coupled receptors like free fatty acid receptor 2 (ffa2) and ffa3 .
Mode of Action
It is known to function as a labeled standard in ms-based experiments . In these experiments, this compound can be used to track and quantify the metabolic pathways of acetate in the body.
Biochemical Pathways
This compound is involved in several biochemical pathways due to its role as a source of acetate. Acetate is a key molecule at the nexus of metabolism, epigenetics, and oncogenesis . It is involved in a wide range of physiological and biochemical responses, including inhibition of insulin release, weight loss, cardiac protection, anti-inflammatory actions, protein acetylation, apoptosis of cancer cells, erythropoiesis signaling, and enhancement of chemotherapeutic glioma treatment .
Pharmacokinetics
It is known that the compound is stable at room temperature and away from light and moisture . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
For instance, it can influence insulin release, promote weight loss, provide cardiac protection, exert anti-inflammatory actions, induce apoptosis of cancer cells, and enhance the efficacy of chemotherapeutic treatments .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature and light exposure . Furthermore, its efficacy in MS-based experiments can be influenced by the specific experimental conditions, such as the presence of other compounds and the pH of the solution.
Biochemical Analysis
Biochemical Properties
Sodium hydrogen di(2H3)acetate participates in numerous metabolic functions, including energy production, lipid synthesis, and protein acetylation . It interacts with various enzymes, proteins, and other biomolecules, playing a key role in the acetate metabolism pathway . The compound’s role in these biochemical reactions is crucial for maintaining cellular function and homeostasis .
Cellular Effects
Sodium hydrogen di(2H3)acetate influences various types of cells and cellular processes. It has been found to induce physiological and biochemical responses, including inhibition of insulin release, weight loss, cardiac protection, anti-inflammatory actions, protein acetylation, apoptosis of cancer cells, erythropoiesis signaling, and enhancement of chemotherapeutic glioma treatment .
Molecular Mechanism
The molecular mechanism of Sodium hydrogen di(2H3)acetate involves its conversion into acetyl-CoA, a key molecule in metabolism . This conversion allows Sodium hydrogen di(2H3)acetate to participate in various biochemical reactions, including energy production, lipid synthesis, and protein acetylation . It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, Sodium hydrogen di(2H3)acetate exhibits stability and does not degrade significantly . Long-term effects on cellular function have been observed in in vitro or in vivo studies, indicating its potential for sustained influence on biochemical reactions .
Dosage Effects in Animal Models
The effects of Sodium hydrogen di(2H3)acetate vary with different dosages in animal models . At certain thresholds, it has been observed to induce specific physiological responses. At high doses, it may cause toxic or adverse effects .
Metabolic Pathways
Sodium hydrogen di(2H3)acetate is involved in the acetate metabolism pathway . It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Sodium hydrogen di(2H3)acetate is transported and distributed within cells and tissues . It interacts with various transporters and binding proteins, influencing its localization and accumulation .
Subcellular Localization
It is believed that specific targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hydrogen di(2H3)acetate is typically synthesized by reacting deuterated acetic acid (CD3COOH) with sodium carbonate (Na2CO3). The reaction produces sodium hydrogen di(2H3)acetate and carbon dioxide (CO2) .
Industrial Production Methods: In an industrial setting, the production of sodium hydrogen di(2H3)acetate follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of deuterated acetic acid and sodium carbonate, followed by purification steps to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: Sodium hydrogen di(2H3)acetate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Alkyl Halides: Used in substitution reactions to form esters.
Sodium Hydroxide: Used in decarboxylation reactions.
Major Products:
Esters: Formed from substitution reactions.
Methane and Sodium Carbonate: Formed from decarboxylation reactions.
Scientific Research Applications
Sodium hydrogen di(2H3)acetate has several applications in scientific research:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the presence of deuterium, it is used as a reference compound in NMR studies to investigate molecular structures and dynamics.
Isotope Labeling: It is used in studies involving metabolic pathways and reaction mechanisms where deuterium labeling is required.
Chemical Synthesis: It serves as a reagent in the synthesis of deuterated compounds, which are valuable in various fields of research.
Comparison with Similar Compounds
Sodium diacetate: A non-deuterated form of sodium acetate used as a food additive and antimicrobial agent.
Sodium acetate: A common compound used in various industrial and laboratory applications.
Uniqueness: Sodium hydrogen di(2H3)acetate is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and isotope labeling studies. The deuterium atoms provide distinct advantages in terms of signal clarity and stability in NMR experiments, making it a preferred choice for researchers .
Properties
CAS No. |
39230-37-0 |
---|---|
Molecular Formula |
C2H4NaO2 |
Molecular Weight |
86.06 g/mol |
IUPAC Name |
sodium;2,2,2-trideuterioacetate |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/i1D3; |
InChI Key |
BDKZHNJTLHOSDW-NIIDSAIPSA-N |
SMILES |
CC(=O)[O-].[Na+] |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)O.[Na] |
Canonical SMILES |
CC(=O)O.[Na] |
39230-37-0 | |
Synonyms |
Acetic Acid-d3 Sodium Salt; Acetic-d3 Acid Sodium Salt (2:1); _x000B_Sodium Hydrogen Di(acetate-d3); |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Q1: How does deuteration of sodium acetate affect its vibrational properties in aqueous solutions?
A1: Deuteration of the methyl group in sodium acetate significantly impacts its vibrational frequencies. The research observed a clear isotope effect for the CH3/CD3 group, confirming band assignments using the Teller-Redlich product rule. [] For instance, the symmetric stretching mode of the CO2 group shifted from 1413.5 cm−1 in CH3CO2−(aq) to 1407.5 cm−1 in CD3CO2−(aq). [] This shift highlights the influence of deuterium substitution on vibrational energy levels. Additionally, the interaction of the acetate oxygen atoms with water molecules, specifically through hydrogen bonding, further influences these vibrational frequencies. []
Q2: What computational methods were employed to study sodium acetate in solution, and what insights were gained?
A2: The researchers utilized Density Functional Theory (DFT) calculations at the B3LYP 6-311++G(3df,2pd) level to study the interactions of sodium acetate with water molecules. [] By modeling clusters of CH3CO2− and CD3CO2− with varying numbers of water molecules, they were able to support their experimental band assignments and gain insights into the geometrical parameters of acetate in solution. [] These calculations provided valuable information about the influence of solvation on the structure and vibrational behavior of sodium acetate.
Q3: Does the methyl group in sodium acetate influence the structure of water surrounding it?
A3: The research investigated the impact of the acetate methyl group on the surrounding water structure by analyzing the O-H stretching band of water as a function of sodium acetate concentration. [] Interestingly, no significant enhancement of water structure around the methyl group was detected. [] This suggests that the methyl group in sodium acetate might not possess a strong enough hydrophobic character to induce significant structural changes in the surrounding water network.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.